Technical Guide: Furan-3,4-dicarbaldehyde – Properties, Synthesis, and Reactivity
Technical Guide: Furan-3,4-dicarbaldehyde – Properties, Synthesis, and Reactivity
Executive Summary
Furan-3,4-dicarbaldehyde (CAS 7040-25-7) is a specialized heterocyclic building block distinguished by its ortho-dialdehyde functionality on a furan core. Unlike the more common 2,5-disubstituted furans (derived from biomass precursors like HMF), the 3,4-isomer offers a unique geometry that mimics phthalaldehyde. This structural feature allows it to serve as a critical precursor for fused-ring systems (e.g., furo[3,4-d]pyridazines), conductive polymers (via thieno[3,4-c]furan analogues), and novel porphyrinoids (porphycenes and heteroporphyrins). This guide details the physicochemical profile, validated synthetic routes, and reactivity patterns of this high-value intermediate.
Physicochemical Profile
The 3,4-substitution pattern imparts distinct electronic and steric properties compared to the 2,5-isomer. The proximity of the two formyl groups facilitates intramolecular cyclization reactions but also increases susceptibility to hydration or polymerization if not stored correctly.
Table 1: Chemical Specifications
| Property | Data | Notes |
| IUPAC Name | Furan-3,4-dicarbaldehyde | Also: 3,4-Furandicarboxaldehyde |
| CAS Number | 7040-25-7 | Distinct from 2,5-isomer (DFF) |
| Molecular Formula | C₆H₄O₃ | |
| Molecular Weight | 124.09 g/mol | |
| Appearance | White to pale yellow crystalline solid | Darkens upon prolonged air exposure |
| Melting Point | 79 – 81 °C | Literature range [1][2] |
| Solubility | Soluble in CHCl₃, DCM, THF, EtOAc | Sparingly soluble in water; susceptible to hydration |
| Stability | Air-sensitive (slow oxidation to acid) | Store under inert atmosphere at -20°C |
Synthesis Strategies
The synthesis of furan-3,4-dicarbaldehyde is non-trivial due to the natural preference of furan for
Primary Route: Reduction-Oxidation Sequence
The most robust protocol involves the reduction of dimethyl furan-3,4-dicarboxylate to the diol, followed by controlled oxidation.
Mechanism & Logic:
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Ester Reduction: Lithium Aluminum Hydride (LiAlH₄) is used to fully reduce the diester to 3,4-bis(hydroxymethyl)furan. Partial reduction to the dialdehyde is difficult to control.
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Selective Oxidation: The resulting diol is oxidized using Swern conditions or activated Manganese Dioxide (MnO₂). Swern oxidation is preferred for scale-up to avoid heavy metal waste and over-oxidation to the carboxylic acid.
Alternative Route: Retro-Diels-Alder (rDA)
For complex derivatives, an inverse electron demand Diels-Alder (iEDDA) reaction between 4-phenyloxazole and acetylenic dienophiles (like dimethyl acetylenedicarboxylate) followed by retro-Diels-Alder extrusion of benzonitrile can yield furan-3,4-dicarboxylates, which feed into the primary route [3].
Visualization: Synthesis Workflow
Reactivity Profile & Applications
Furan-3,4-dicarbaldehyde acts as a bifunctional electrophile. Its reactivity is dominated by the "phthalaldehyde-like" arrangement, enabling [3+2] and [4+2] annulations that are impossible for the 2,5-isomer.
Condensation & Fused Ring Synthesis
The most diagnostic reaction of the 3,4-isomer is its condensation with hydrazine derivatives.
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Reaction: Condensation with hydrazine hydrate.
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Product: Furo[3,4-d]pyridazine.
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Significance: This reaction confirms the ortho relationship of the aldehydes. The resulting fused system is isoelectronic with phthalazine and serves as a scaffold for bioactive alkaloids [4].
Macrocyclization (Porphyrinoids)
Furan-3,4-dicarbaldehyde is a vital precursor for 22-oxa-21-carbaporphyrin and porphycenes .
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Mechanism: Acid-catalyzed condensation with dipyrrylmethanes.
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Outcome: The furan ring is incorporated into the macrocycle "reversed" (via 3,4-linkage), altering the cavity size and coordination chemistry compared to standard N4-porphyrins. These analogues are investigated for photodynamic therapy (PDT) due to their altered absorption bands [5].[1]
C-C Bond Formation (Oligomers)
Double Wittig or Horner-Wadsworth-Emmons (HWE) reactions convert the dialdehyde into divinylfuran derivatives. These are precursors to conductive polymers (poly(furan-vinylene)) or electroactive materials where the quinoid character of the 3,4-substituted furan ring lowers the bandgap.
Visualization: Reactivity Network
Experimental Protocols
Protocol A: Synthesis of 3,4-Bis(hydroxymethyl)furan (Intermediate)
Prerequisite: Start with Dimethyl furan-3,4-dicarboxylate.
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Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under Nitrogen atmosphere.
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Reagent Prep: Suspend LiAlH₄ (1.5 g, 39.5 mmol, 2.5 equiv) in anhydrous THF (50 mL) and cool to 0°C.
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Addition: Dissolve dimethyl furan-3,4-dicarboxylate (3.0 g, 16.3 mmol) in anhydrous THF (30 mL). Add dropwise to the LiAlH₄ suspension over 20 minutes.
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Reaction: Warm to room temperature and stir for 1 hour. Heat to reflux for 2 hours to ensure completion.
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Quench (Fieser Method): Cool to 0°C. Carefully add: 1.5 mL water, 1.5 mL 15% NaOH, then 4.5 mL water. Stir vigorously until a white granular precipitate forms.
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Isolation: Filter through a pad of Celite. Wash the pad with THF. Concentrate the filtrate in vacuo to yield the crude diol.
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Purification: Recrystallize from EtOAc/Hexane or use directly if purity >95% (NMR check).
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Expected Yield: 85-92%.[2]
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Protocol B: Swern Oxidation to Furan-3,4-dicarbaldehyde
Note: This method avoids over-oxidation common with chromic acid oxidants.
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Activation: In a dry flask under N₂, dissolve oxalyl chloride (1.7 mL, 20 mmol) in dry DCM (40 mL). Cool to -78°C.
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DMSO Addition: Add dry DMSO (2.8 mL, 40 mmol) dropwise. Gas evolution (CO/CO₂) will occur. Stir for 15 mins at -78°C.
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Substrate Addition: Add a solution of 3,4-bis(hydroxymethyl)furan (1.0 g, 7.8 mmol) in minimal DCM/DMSO (5 mL) dropwise. Maintain temperature < -60°C. Stir for 45 mins.
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Base Addition: Add Triethylamine (Et₃N) (5.5 mL, 40 mmol) dropwise. A thick white precipitate (Et₃N·HCl) will form.
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Warm-up: Allow the reaction to warm to 0°C over 30 minutes.
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Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x).[3] Wash organics with water and brine.[4] Dry over Na₂SO₄.[4][5]
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Purification: Flash chromatography on silica gel (Eluent: 30% EtOAc in Hexanes).
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Characterization: 1H NMR (CDCl₃) δ ~9.9-10.1 ppm (s, 2H, CHO), ~8.1 ppm (s, 2H, Furan-H).
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Storage: Store immediately at -20°C under Argon.
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References
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PubChem. Furan-3,4-dicarbaldehyde (Compound). National Library of Medicine. Available at: [Link]
- Cooks, R. G., & de Mayo, P. (1966). The Synthesis of Furan-3,4-dicarbaldehyde. Canadian Journal of Chemistry.
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Wong, H. N. C., et al. (1984). Regiospecific synthesis of 3,4-disubstituted furans. Journal of Organic Chemistry. Available at: [Link]
- Robba, M., & Zaluski, M. C. (1968). Furo[3,4-d]pyridazines. Bulletin de la Société Chimique de France.
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Lash, T. D. (2010). Preparation of Furan and Thiophene-Derived Fulvene Dialdehydes: Synthesis and Structural Characterization of a 22-oxa-21-carbaporphyrin. NIH/PubMed. Available at: [Link]
